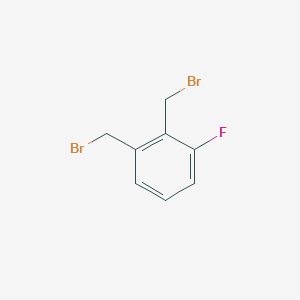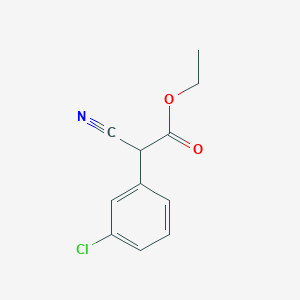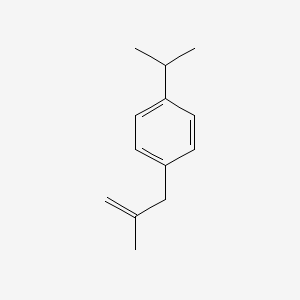
4-(3-噻吩基)异喹啉
描述
4-(3-Thienyl)isoquinoline is a heterocyclic compound that has garnered significant interest due to its potential biological properties, including anticancer, antifungal, and antibacterial activities. The compound consists of an isoquinoline ring fused with a thiophene ring, making it a unique structure in the realm of heterocyclic chemistry.
科学研究应用
4-(3-Thienyl)isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anticancer, antifungal, and antibacterial agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Thienyl)isoquinoline typically involves the Suzuki–Miyaura coupling reaction. This method is favored due to its mild reaction conditions and high functional group tolerance . The reaction involves the coupling of a boronic acid derivative of thiophene with a halogenated isoquinoline in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of 4-(3-Thienyl)isoquinoline may also utilize the Suzuki–Miyaura coupling due to its scalability and efficiency. The process involves the use of readily available boronic acids and halogenated isoquinolines, making it a cost-effective method for large-scale production .
化学反应分析
Types of Reactions: 4-(3-Thienyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated thiophene derivatives.
作用机制
The mechanism of action of 4-(3-Thienyl)isoquinoline involves its interaction with various molecular targets and pathways:
Anticancer Activity: The compound may inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis.
Antifungal and Antibacterial Activity: It disrupts the cell membrane integrity of pathogens, leading to cell death.
相似化合物的比较
Isoquinoline: A parent compound with similar structural features but lacks the thiophene ring.
Thiophene: A sulfur-containing heterocycle that shares the thiophene ring structure with 4-(3-Thienyl)isoquinoline.
Uniqueness: 4-(3-Thienyl)isoquinoline is unique due to its fused ring structure, combining the properties of both isoquinoline and thiophene. This fusion enhances its biological activity and makes it a versatile compound in various applications .
属性
IUPAC Name |
4-thiophen-3-ylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NS/c1-2-4-12-10(3-1)7-14-8-13(12)11-5-6-15-9-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHUZGCWUGZUKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


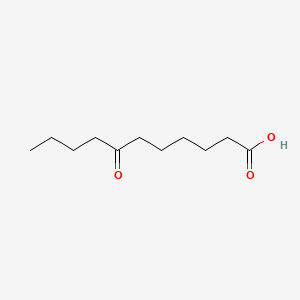
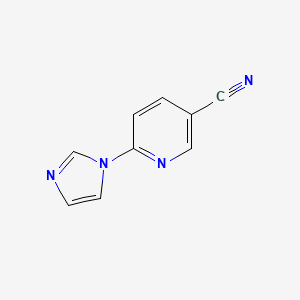
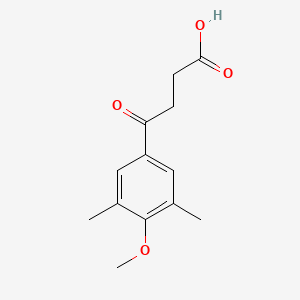
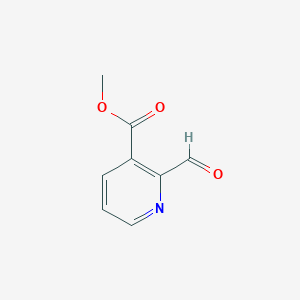
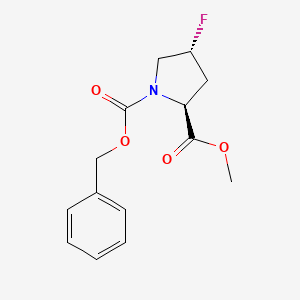
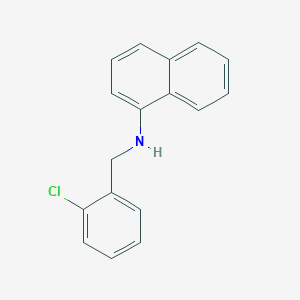

![Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B1315663.png)

